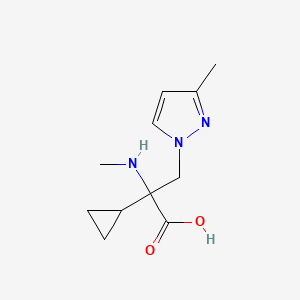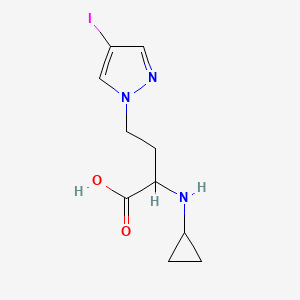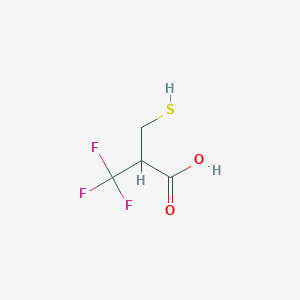
1-(4-aminophenyl)-5-(furan-2-yl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-aminophenyl)-5-(furan-2-yl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrazole core, which is a five-membered ring containing three carbon atoms and two nitrogen atoms
Méthodes De Préparation
The synthesis of 1-(4-aminophenyl)-5-(furan-2-yl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate furan-containing reagents.
Attachment of the aminophenyl group: This step may involve a nucleophilic substitution reaction where an aminophenyl derivative reacts with the pyrazole core.
Incorporation of the sulfamoylphenyl group: This can be achieved through a sulfonation reaction, where a sulfamoylphenyl derivative is introduced to the pyrazole core.
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
1-(4-aminophenyl)-5-(furan-2-yl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and acylating agents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of specific bonds and formation of smaller fragments.
Applications De Recherche Scientifique
1-(4-aminophenyl)-5-(furan-2-yl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and design.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(4-aminophenyl)-5-(furan-2-yl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(4-aminophenyl)-5-(furan-2-yl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
1-(4-aminophenyl)-5-(thiophen-2-yl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide: This compound features a thiophene ring instead of a furan ring, which may result in different chemical and biological properties.
1-(4-aminophenyl)-5-(pyridin-2-yl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide:
1-(4-aminophenyl)-5-(benzofuran-2-yl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide: The presence of a benzofuran ring in this compound may enhance its stability and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H17N5O4S |
|---|---|
Poids moléculaire |
423.4 g/mol |
Nom IUPAC |
1-(4-aminophenyl)-5-(furan-2-yl)-N-(4-sulfamoylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C20H17N5O4S/c21-13-3-7-15(8-4-13)25-18(19-2-1-11-29-19)12-17(24-25)20(26)23-14-5-9-16(10-6-14)30(22,27)28/h1-12H,21H2,(H,23,26)(H2,22,27,28) |
Clé InChI |
NMHGYCVPCCEZIY-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C2=CC(=NN2C3=CC=C(C=C3)N)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





amine](/img/structure/B15326459.png)



![tert-butylN-[(2R,4R)-4-aminopentan-2-yl]carbamatehydrochloride](/img/structure/B15326483.png)
![1-Oxa-9-azaspiro[5.5]undec-2-en-4-one](/img/structure/B15326490.png)




![2-Bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]ethan-1-one](/img/structure/B15326523.png)
